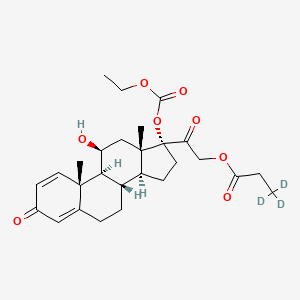
Prednicarbate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednicarbate-d3 is a synthetic corticosteroid used primarily in dermatology. It is a deuterated form of prednicarbate, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This modification can enhance the stability and metabolic profile of the compound. Prednicarbate itself is known for its anti-inflammatory and immunosuppressive properties, making it effective in treating various skin conditions such as eczema and dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prednicarbate-d3 involves multiple steps, starting from prednisolone. The key steps include esterification and deuteration. The esterification process involves reacting prednisolone with ethyl chloroformate in the presence of a base such as pyridine to form the intermediate compound. This intermediate is then subjected to deuteration using deuterated reagents to replace specific hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. High-pressure homogenization and nanoemulsion techniques are often employed to ensure uniform particle size and stability. These methods involve the use of high-pressure homogenizers like microfluidizers and piston-gap homogenizers to achieve the desired particle size and distribution .
Chemical Reactions Analysis
Types of Reactions
Prednicarbate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding ketone derivatives.
Reduction: Reduction reactions can convert this compound back to its alcohol form.
Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketone derivatives, alcohols, and substituted esters. These products can have varying degrees of biological activity and stability .
Scientific Research Applications
Prednicarbate-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on the stability and reactivity of corticosteroids.
Biology: Investigated for its anti-inflammatory and immunosuppressive properties in various biological assays.
Medicine: Applied in the treatment of inflammatory skin conditions, with research focusing on its efficacy and safety profile.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use
Mechanism of Action
Prednicarbate-d3 exerts its effects by diffusing across cell membranes and binding to specific cytoplasmic receptors. These complexes then enter the cell nucleus and bind to DNA, stimulating the transcription of messenger RNA (mRNA) and subsequent protein synthesis. This leads to the production of various inhibitory enzymes responsible for its anti-inflammatory effects. The molecular targets include interleukin 1-alpha cytokine within keratinocytes and fibroblasts, which are involved in skin thickness and inflammation .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: Similar in potency but has a higher potential for causing skin atrophy.
Prednisolone: The parent compound of prednicarbate, used in various inflammatory conditions.
Betamethasone: A more potent corticosteroid with a higher risk of side effects
Uniqueness
Prednicarbate-d3 is unique due to its deuterated form, which enhances its metabolic stability and reduces the potential for side effects. This makes it a preferable option for long-term treatment of inflammatory skin conditions, especially in sensitive populations such as children and the elderly .
Properties
Molecular Formula |
C27H36O8 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1/i1D3 |
InChI Key |
FNPXMHRZILFCKX-ZHBMTGJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


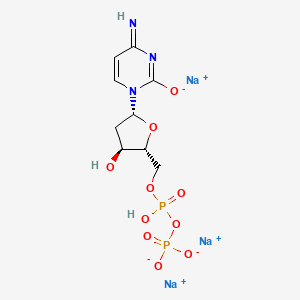

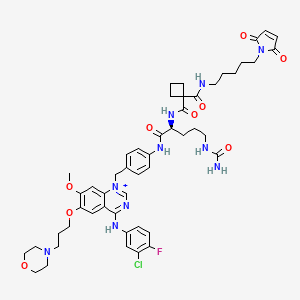
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)

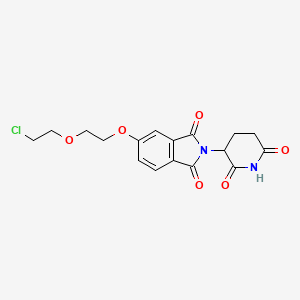

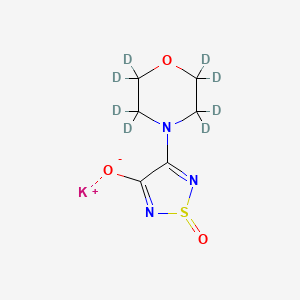
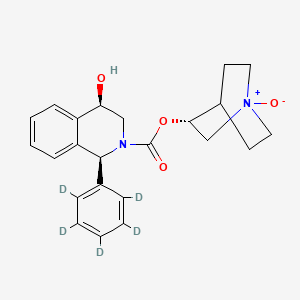
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)


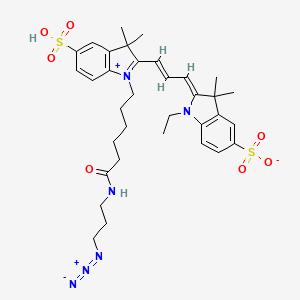
![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)
